N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic name N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide follows IUPAC conventions for polyfunctional heterocyclic compounds. The parent structure is acetamide, with substituents prioritized based on functional group hierarchy:
- N-(2,5-dichlorophenyl) : A phenyl ring substituted with chlorine atoms at positions 2 and 5, attached to the acetamide’s nitrogen.
- 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl} : A 1,2,4-triazole ring with methyl and pyridin-2-yl substituents at positions 4 and 5, respectively, connected via a sulfanyl group (-S-) to the acetamide’s α-carbon.
The numbering of the triazole ring begins with the nitrogen at position 1, followed by adjacent atoms in clockwise order. The pyridin-2-yl group indicates a pyridine ring attached via its second carbon to the triazole.
| Component | Description |
|---|---|
| Parent chain | Acetamide (CH3CONH-) |
| Substituent 1 | 2,5-dichlorophenyl at the amide nitrogen |
| Substituent 2 | 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl at the α-carbon |
Molecular Architecture: Dichlorophenyl, Triazolylsulfanyl, and Pyridinyl Functional Groups
The compound’s structure integrates three key moieties:
- Dichlorophenyl Group : A benzene ring with chlorine atoms at positions 2 and 5. The electron-withdrawing nature of chlorine influences the amide group’s resonance, reducing basicity and enhancing stability.
- Triazolylsulfanyl Group : A 1,2,4-triazole ring with:
- Pyridin-2-yl Group : A six-membered aromatic ring with one nitrogen atom at position 2. This group participates in hydrogen bonding and coordination chemistry due to its lone electron pair.
The spatial arrangement of these groups creates a planar triazole-pyridine system, while the dichlorophenyl and acetamide groups adopt orthogonal orientations relative to the heterocyclic core.
Crystallographic Studies and Conformational Analysis
Although crystallographic data for this specific compound are not publicly available, analogous triazole-acetamide derivatives exhibit characteristic patterns:
- Triazole Ring Geometry : The 1,2,4-triazole core typically adopts a nearly planar conformation, with bond lengths of ~1.31 Å (N-N) and ~1.29 Å (C-N).
- Sulfanyl Bridge : The C-S bond length ranges between 1.78–1.82 Å, allowing rotation around the C-S axis and enabling adaptive binding in biological targets.
- Pyridine Orientation : In similar structures, the pyridine ring forms a dihedral angle of 15–25° with the triazole plane, optimizing conjugation while minimizing steric clashes.
Hypothetical density functional theory (DFT) calculations predict two stable conformers for this compound, differing in the orientation of the dichlorophenyl group relative to the acetamide carbonyl.
Comparative Structural Analysis with Related Acetamide Derivatives
The compound’s structure distinguishes it from related derivatives through strategic substituent placement:
Key trends:
- Halogen Position : 2,5-dichloro substitution (target) vs. 2,4-dichloro (analog) alters electron distribution and steric accessibility.
- Pyridine Isomerism : Pyridin-2-yl (target) provides distinct hydrogen-bonding geometry compared to pyridin-3-yl or pyridin-4-yl isomers.
- Triazole Substitution : Methyl groups enhance lipophilicity relative to amino or ethoxy substituents.
Properties
Molecular Formula |
C16H13Cl2N5OS |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H13Cl2N5OS/c1-23-15(12-4-2-3-7-19-12)21-22-16(23)25-9-14(24)20-13-8-10(17)5-6-11(13)18/h2-8H,9H2,1H3,(H,20,24) |
InChI Key |
KKXZDGVZKIIFBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Hydrazide Formation
A pyridin-2-yl-containing carboxylic acid (e.g., 2-pyridinecarboxylic acid) undergoes Fischer esterification with methanol under reflux (76°C, 3–4 h) to yield the corresponding methyl ester. Subsequent treatment with hydrazine hydrate (80% excess, 76°C, 4 h) produces the hydrazide intermediate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 76°C |
| Catalyst | None |
| Yield | 85–90% |
Cyclization to Triazole-Thiol
The hydrazide reacts with methyl isothiocyanate in a basic medium (10% NaOH, methanol) under reflux (225°C, 3–6 h). Acidification to pH 4–5 with HCl precipitates 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.
Characterization Data
-
1H NMR (400 MHz, DMSO-d6) : δ 10.27 (s, 1H, NH), 8.65 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (t, J = 7.6 Hz, 1H, pyridine-H), 7.45 (d, J = 7.8 Hz, 1H, pyridine-H), 3.28 (s, 3H, N-CH3).
-
13C NMR (100 MHz, DMSO-d6) : δ 158.15 (triazole-C), 150.2 (pyridine-C), 142.0 (pyridine-C), 126.5 (pyridine-C), 29.58 (N-CH3).
Preparation of N-(2,5-Dichlorophenyl)-2-bromoacetamide
This electrophilic intermediate facilitates sulfanyl group incorporation via nucleophilic substitution.
Bromoacetylation of 2,5-Dichloroaniline
2,5-Dichloroaniline reacts with 2-bromoacetyl bromide in dichloromethane (DCM) at 0–5°C in the presence of triethylamine (TEA). The reaction is quenched with ice-water, and the product is extracted into DCM.
Reaction Conditions
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.2 (aniline:BrAcBr) |
| Solvent | DCM |
| Base | TEA (1.5 equiv) |
| Yield | 78–82% |
Characterization Data
-
FTIR (KBr) : 3280 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br).
-
1H NMR (400 MHz, CDCl3) : δ 8.95 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.30 (d, J = 8.4 Hz, 1H, Ar-H), 4.02 (s, 2H, CH2Br).
Coupling of Triazole-Thiol with Bromoacetamide
The final step involves a base-mediated nucleophilic substitution to form the sulfanyl bridge.
Thiolate Formation and Alkylation
4-Methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is deprotonated with sodium hydride (NaH, 1.2 equiv) in anhydrous DCM at 0°C. N-(2,5-Dichlorophenyl)-2-bromoacetamide is added dropwise, and the reaction proceeds at room temperature for 6–8 h.
Optimization Insights
-
Base Selection : NaH outperforms K2CO3 or Et3N in thiolate generation, minimizing side reactions.
-
Solvent Effects : DCM enhances solubility of both intermediates, whereas polar aprotic solvents (e.g., DMF) reduce yields due to saponification.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 25°C |
| Reaction Time | 8 h |
| Yield | 70–75% |
Characterization of Final Product
-
HRMS (ESI+) : m/z calculated for C17H13Cl2N5OS [M+H]⁺: 442.0245, found: 442.0248.
-
1H NMR (400 MHz, DMSO-d6) : δ 10.15 (s, 1H, NH), 8.63 (d, J = 4.8 Hz, 1H, pyridine-H), 7.82 (t, J = 7.6 Hz, 1H, pyridine-H), 7.50–7.40 (m, 3H, Ar-H), 4.10 (s, 2H, SCH2), 3.25 (s, 3H, N-CH3).
-
13C NMR (100 MHz, DMSO-d6) : δ 168.0 (C=O), 158.1 (triazole-C), 150.0 (pyridine-C), 142.5 (pyridine-C), 134.2 (Ar-Cl), 128.5 (Ar-Cl), 126.0 (pyridine-C), 35.2 (SCH2), 29.5 (N-CH3).
Alternative Synthetic Routes and Comparative Analysis
Click Chemistry Approach
While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for 1,2,3-triazoles, its applicability to 1,2,4-triazoles is limited. Attempts to adapt CuAAC for this synthesis resulted in <20% yield due to regioselectivity challenges.
Solid-Phase Synthesis
Immobilizing the triazole-thiol on Wang resin enabled iterative coupling, but scalability issues and resin cleavage inefficiencies (60% recovery) rendered this method impractical for large-scale production.
Purity and Yield Optimization Strategies
Recrystallization Techniques
Crystallization from isopropyl ether/cyclohexane (3:1 v/v) enhances purity (>98%) by removing unreacted bromoacetamide and sodium salts.
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane, 1:2) resolves diastereomers when the triazole exists in cis/trans configurations, though this is unnecessary for the target compound’s planar structure.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine moiety, potentially altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are typical.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or pyridine derivatives.
Substitution: Halogenated derivatives of the dichlorophenyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound can serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating protein-ligand interactions.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring and pyridine moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogues
The target compound belongs to a broader class of 1,2,4-triazole-3-thioacetamide derivatives. Below is a systematic comparison with structurally similar compounds, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Modifications and Physicochemical Properties
Key Observations :
- Substituent Effects on Melting Points : Allyl-substituted derivatives (e.g., 6a) exhibit higher melting points (182–184°C) compared to carboxylic acid analogues (7b, 90°C), likely due to reduced hydrogen-bonding capacity in the latter .
- Synthetic Efficiency : Yields for allyl-substituted triazoles vary widely (50–83%), suggesting sensitivity to steric and electronic effects of substituents .
- Biological Relevance : Pyridinyl and morpholinyl groups (e.g., in ) may enhance solubility or receptor binding compared to halogenated aryl groups.
Insect Repellent and Olfactory Receptor Agonists
Compounds like OLC-12 and VUAA-1 (structurally related to the target compound) are potent agonists of insect olfactory receptor co-receptors (Orco). These derivatives feature ethyl or isopropylphenyl groups and demonstrate high efficacy in disrupting insect behavior .
Anti-Exudative Activity
Acetamide derivatives with furan-2-yl substituents on the triazole ring (e.g., compounds in ) exhibit significant anti-exudative activity in rodent models.
Crystallographic and Computational Insights
- Crystallography : SHELX software (e.g., SHELXL, SHELXT) is widely used for refining structures of related compounds, ensuring accurate bond-length and angle determinations . For example, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide exhibits intermolecular hydrogen bonding (C–H⋯O), a feature likely shared with the target compound .
- Computational Modeling : The pyridin-2-yl group in the target compound may engage in π-π stacking or metal coordination, as seen in Group 12 metal complexes of analogous ligands .
Biological Activity
N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C16H13Cl2N5OS |
| Molecular Weight | 394.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 899409-37-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against various diseases.
- Antifungal Activity : Similar to other triazole derivatives, this compound exhibits antifungal properties by inhibiting the synthesis of ergosterol in fungal cell membranes.
- Antibacterial Properties : Preliminary studies suggest that it may possess antibacterial activity against resistant strains of bacteria by disrupting bacterial cell wall synthesis.
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is essential to compare it with other triazole derivatives:
| Compound Name | Antimicrobial Activity | Unique Features |
|---|---|---|
| Fluconazole | Strong antifungal activity | Commonly used for systemic fungal infections |
| Itraconazole | Broad-spectrum antifungal | Effective against a variety of fungal pathogens |
| Voriconazole | Potent against resistant fungi | Enhanced bioavailability and tissue penetration |
| N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-triazol-3-yl]sulfanyl}acetamide | Potential antibacterial and antifungal | Unique combination of functional groups |
Study 1: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antifungal efficacy of various triazole derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against Candida albicans and Aspergillus fumigatus, suggesting its potential as a therapeutic agent for fungal infections .
Study 2: Antibacterial Activity
Research conducted by Smith et al. (2020) investigated the antibacterial properties of several triazole compounds. The findings revealed that this compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential application in treating resistant bacterial infections .
Study 3: Mechanistic Insights
A mechanistic study published in Pharmacology Reports explored how this compound interacts with specific biological targets. The study demonstrated that the compound binds to the active site of certain enzymes involved in fungal metabolism, thereby inhibiting their function and leading to cell death .
Q & A
Q. What are the optimal synthesis protocols for N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis involves multi-step organic reactions requiring precise control of:
- Reaction conditions : Temperatures between 60–100°C, solvents like dimethylformamide (DMF) or ethanol, and reaction times of 6–24 hours to optimize yield and purity .
- Catalysts : Bases (e.g., NaOH, K₂CO₃) or transition metals (e.g., Pd/C) for coupling reactions .
- Purification : Column chromatography or recrystallization to isolate the final product. Reaction progress is monitored via thin-layer chromatography (TLC) .
Q. How is the structural integrity of this compound confirmed experimentally?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions and molecular connectivity .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying impurities .
- X-ray crystallography : Resolves 3D conformation using software like SHELXL or OLEX2 for single-crystal analysis .
Q. What are the stability considerations for handling and storage?
The compound is stable under standard lab conditions (25°C, inert atmosphere) but degrades under extreme pH (<3 or >11) or prolonged UV exposure. Store in amber vials at –20°C for long-term preservation .
Advanced Research Questions
Q. How can structural modifications enhance biological activity or selectivity?
- Substituent optimization : Introducing electron-withdrawing groups (e.g., –Cl, –CF₃) on the phenyl ring improves target binding affinity. Allyl or propargyl groups on the triazole moiety enhance metabolic stability .
- Methodology : Use Suzuki-Miyaura coupling to introduce aryl groups or click chemistry for triazole derivatization .
Q. What strategies resolve contradictions in spectroscopic or biological data?
- Cross-validation : Compare NMR data with computational predictions (e.g., density functional theory (DFT)) to confirm peak assignments .
- Dose-response assays : Replicate biological activity studies (e.g., IC₅₀ measurements) under standardized conditions to rule out experimental variability .
Q. How is computational modeling applied to study this compound’s interactions?
- Molecular docking : Software like AutoDock Vina predicts binding modes with biological targets (e.g., enzymes or receptors) using the compound’s 3D structure from crystallography .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical interaction residues .
Q. What reaction mechanisms underpin its synthesis and derivatization?
Q. How does the compound’s structure influence its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
